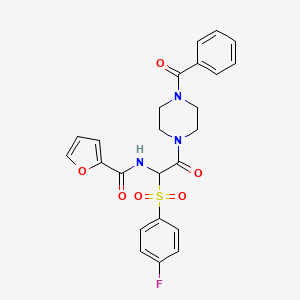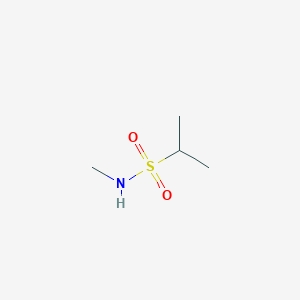![molecular formula C19H20N2O3S2 B2675361 4-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide CAS No. 923456-87-5](/img/structure/B2675361.png)
4-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide is a versatile chemical compound with immense research potential. It has the molecular formula C19H20N2O3S2 .
Synthesis Analysis
The synthesis of N-substituted and N,N-disubstituted benzothiazole (BT) sulfonamides, which includes compounds like this compound, starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach .Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzylsulfonyl group attached to a butanamide chain, which is further connected to a 2-methylbenzo[d]thiazol-5-yl group .Chemical Reactions Analysis
The labile N-H bond in N-monoalkylated BT-sulfonamides (pKa (BTSO2N(H)Bn) = 3.34 ± 0.05) further allowed the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction. N-Alkyl-N-aryl BT-sulfonamides were accessed with the help of the Chan-Lam coupling reaction .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
Compounds with benzothiazole and sulfonamide groups have been synthesized through innovative chemical reactions, including intramolecular Diels-Alder reactions and reactions involving cyclic sulfonamides. These methodologies facilitate the production of novel cyclic sulfonamides with potential applications in developing new chemical entities (Greig, Tozer, & Wright, 2001). Additionally, the synthesis of such compounds has led to the development of intermediates useful in pharmaceutical manufacturing, as illustrated by the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate for amisulpride (Wang Yu, 2008).
Photophysical and Biological Applications
Research into benzothiazole derivatives with sulfonamide groups has extended into photophysical studies, highlighting the potential of these compounds in material sciences and biomolecular applications due to their fluorescent properties. The modification of sulfur-containing groups significantly impacts the electronic structures of these compounds, opening avenues for their use in sensing hazardous compounds and metals (Murai, Furukawa, & Yamaguchi, 2018).
Antimicrobial and Anticancer Activities
The antimicrobial and anticancer activities of benzothiazole-sulfonamide compounds have been extensively studied. For instance, mixed-ligand copper(II)-sulfonamide complexes have shown significant DNA binding, cleavage, genotoxicity, and anticancer activity, indicating their potential as chemotherapeutic agents (González-Álvarez et al., 2013). Moreover, benzothiazole-piperazinesulfonamide conjugates have exhibited promising antibacterial and antiacetylcholinesterase activities, suggesting their use in treating microbial infections and disorders involving acetylcholine dysfunction (Rao et al., 2019).
Propiedades
IUPAC Name |
4-benzylsulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-14-20-17-12-16(9-10-18(17)25-14)21-19(22)8-5-11-26(23,24)13-15-6-3-2-4-7-15/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXNWEPCAYYRBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 1-{[(1-cyanocyclohexyl)carbamoyl]methyl}piperidine-4-carboxylate](/img/structure/B2675278.png)
![4-tert-butyl-N-[(oxolan-2-yl)methyl]cyclohexan-1-amine](/img/structure/B2675281.png)


![methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate](/img/structure/B2675284.png)

![(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2675286.png)

![3-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B2675289.png)


![N-[[4-(4-ethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2675297.png)
![1-(2-Fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]methanesulfonamide](/img/structure/B2675298.png)
![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-2-(4-(trifluoromethoxy)phenyl)thiazolidine](/img/structure/B2675300.png)
